synthesis and properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
synthesis and properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
Introduction
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a strategically substituted phenyl ring coupled with a mono-protected piperazine moiety, offers a versatile platform for the synthesis of complex molecular entities. The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in therapeutic agents targeting a wide range of diseases.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, characterization, and synthetic utility of this compound, grounded in established chemical principles and field-proven insights.
The structure incorporates three key functional groups that dictate its reactivity and utility:
-
The Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for one of the piperazine nitrogens, rendering it less nucleophilic.[3][4] This allows for selective reactions at the unprotected secondary amine and subsequent deprotection under acidic conditions for further functionalization.[1]
-
The Substituted Phenyl Ring: The presence of a chlorine atom and a methyl ester on the benzene ring activates the ring for nucleophilic aromatic substitution and provides additional handles for chemical modification.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, opening up another avenue for derivatization, such as amide bond formation.
This document serves as a technical resource for scientists, offering detailed protocols and explaining the causality behind the experimental choices, thereby ensuring both scientific integrity and practical applicability.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective application in synthesis. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1346597-59-8 | [5] |
| Molecular Formula | C₁₇H₂₃ClN₂O₄ | [5][6] |
| Molecular Weight | 354.83 g/mol | [5][7] |
| Appearance | Expected to be a solid | |
| Boiling Point | 479.7 ± 45.0 °C (Predicted) | [5] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [5] |
| Synonyms | 2-Methyl-2-propanyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate | [5] |
Synthesis and Mechanistic Insights
The primary route for synthesizing Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is through a nucleophilic aromatic substitution (SNAr) reaction.
Causality of the SNAr Mechanism
The SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[8][9] The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nucleophile, in this case, the secondary amine of 1-Boc-piperazine, attacks the electron-deficient carbon atom of the aryl halide that bears the leaving group (a chloride ion). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is essential.[10][11][12] In the case of the precursor, methyl 2,4-dichlorobenzoate, the methoxycarbonyl group (-COOCH₃) and the second chlorine atom act as EWGs, stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction.
Detailed Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate from methyl 2,4-dichlorobenzoate and 1-Boc-piperazine.
Reagents and Materials:
-
Methyl 2,4-dichlorobenzoate
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard glassware
Procedure:
-
Reaction Setup: To a stirred solution of methyl 2,4-dichlorobenzoate (1.0 eq.) in DMF, add 1-Boc-piperazine (1.1 eq.) and potassium carbonate (2.0 eq.). The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x). The aqueous wash removes the DMF solvent and inorganic salts.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.[13]
Synthesis Workflow Diagram
Caption: SNAr Synthesis Workflow.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Boc Group: A characteristic singlet around 1.4-1.5 ppm, integrating to 9H.[14]- Piperazine Protons: Two sets of multiplets, typically between 3.0-3.8 ppm, corresponding to the CH₂ groups of the piperazine ring.- Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm) consistent with a 1,2,4-trisubstituted benzene ring.- Methyl Ester: A singlet around 3.8-3.9 ppm, integrating to 3H. |
| ¹³C NMR | - Boc Group: Signals around 28 ppm (CH₃) and 80 ppm (quaternary C).[15]- Piperazine Carbons: Signals in the range of 40-55 ppm.- Aromatic Carbons: Multiple signals in the 115-150 ppm range.- Ester Carbonyl: A signal around 165 ppm.[15]- Boc Carbonyl: A signal around 154 ppm.[15] |
| Mass Spec (MS) | The ESI+ spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. |
| Infrared (IR) | - C=O Stretch (Ester): Strong absorption around 1710-1730 cm⁻¹.- C=O Stretch (Boc): Strong absorption around 1680-1700 cm⁻¹.- C-O Stretch: Absorptions in the 1150-1250 cm⁻¹ region. |
| HPLC | Used to determine the purity of the final compound, typically aiming for >98%. |
Synthetic Utility and Downstream Reactions
The title compound is not an end-product but a versatile intermediate. Its synthetic potential lies in the sequential or orthogonal manipulation of its functional groups.
Protocol 1: Boc Group Deprotection
This protocol removes the Boc protecting group, liberating the secondary amine for further reactions.
Reagents:
-
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)
-
Aprotic solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq.) in DCM.
-
Add an excess of TFA (5-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.[1]
Protocol 2: Methyl Ester Hydrolysis
This protocol converts the methyl ester to a carboxylic acid, providing a new point for amide coupling.
Reagents:
-
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
-
Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
-
Solvent system (e.g., THF/Water or Methanol/Water)
-
Aqueous acid for neutralization (e.g., 1M HCl)
Procedure:
-
Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH (1.5-2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Once complete, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
The carboxylic acid product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.
Downstream Synthetic Pathways
The deprotected piperazine or the hydrolyzed carboxylic acid can be used in a variety of subsequent reactions, making this intermediate a valuable building block.
Caption: Key Downstream Synthetic Transformations.
Conclusion
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a high-value intermediate for the synthesis of complex, biologically active molecules. Its preparation via a robust SNAr reaction and the potential for orthogonal deprotection and functionalization make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of novel therapeutics.
References
-
LookChem. (n.d.). Cas 1346597-59-8, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. Retrieved from [Link]
-
Protheragen. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
StudyMode. (n.d.). Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- MDPI. (2021).
-
Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
- Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.
- MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
-
ChemSrc. (2024, July 15). Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
(A general representation of the Suzuki-Miyaura cross-coupling reaction on the substrate.)
